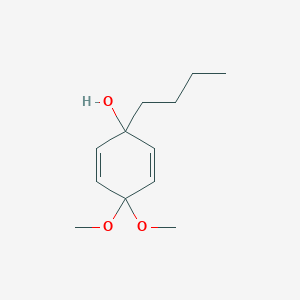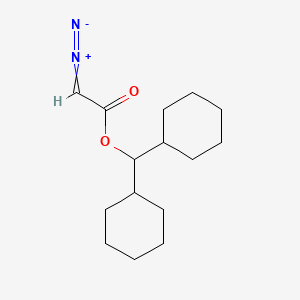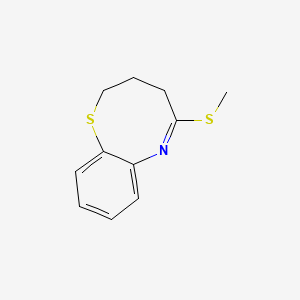![molecular formula C15H18O3Si B14275909 ([1,1'-Biphenyl]-2-yl)(trimethoxy)silane CAS No. 163279-58-1](/img/structure/B14275909.png)
([1,1'-Biphenyl]-2-yl)(trimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: is an organosilicon compound characterized by the presence of a biphenyl group attached to a silicon atom, which is further bonded to three methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane typically involves the reaction of 2-bromobiphenyl with trimethoxysilane in the presence of a catalyst. A common method includes the use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . The reaction conditions often involve:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and high-throughput screening for optimal reaction conditions is common. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions
Condensation: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst
Major Products Formed
Hydrolysis: Formation of
Condensation: Formation of
Substitution: Formation of various substituted biphenyl derivatives
Applications De Recherche Scientifique
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: finds applications in several scientific fields:
Chemistry: Used as a precursor for the synthesis of advanced materials, including and .
Biology: Employed in the modification of biomolecules and surfaces for .
Medicine: Potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of , , and due to its excellent adhesion properties and chemical resistance.
Mécanisme D'action
The mechanism by which ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The biphenyl group provides hydrophobic properties and aromatic interactions , which can influence the compound’s behavior in various environments. The methoxy groups facilitate reactivity and functionalization of surfaces.
Comparaison Avec Des Composés Similaires
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: can be compared with other organosilicon compounds such as:
Phenyltrimethoxysilane: Lacks the biphenyl group, resulting in different hydrophobic and electronic properties.
Vinyltrimethoxysilane: Contains a vinyl group instead of a biphenyl group, leading to different reactivity and applications.
Octyltrimethoxysilane: Features an octyl group, providing higher hydrophobicity but different structural properties.
The uniqueness of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane lies in its combination of the biphenyl group with the trimethoxysilane moiety, offering a balance of hydrophobicity , reactivity , and functional versatility .
Propriétés
Numéro CAS |
163279-58-1 |
|---|---|
Formule moléculaire |
C15H18O3Si |
Poids moléculaire |
274.39 g/mol |
Nom IUPAC |
trimethoxy-(2-phenylphenyl)silane |
InChI |
InChI=1S/C15H18O3Si/c1-16-19(17-2,18-3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3 |
Clé InChI |
KXPGFLDQTDQXAT-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1=CC=CC=C1C2=CC=CC=C2)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)


![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)

![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)


